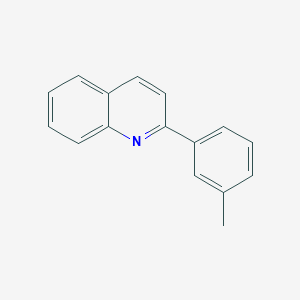

2-(3-Methylphenyl)quinoline

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-methylphenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-5-4-7-14(11-12)16-10-9-13-6-2-3-8-15(13)17-16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNAHCOBHVPDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(3-Methylphenyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 2-(3-Methylphenyl)quinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of protocols to offer a deep, mechanistic understanding of the ionization and fragmentation behavior of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By elucidating the "why" behind the experimental choices, this guide equips researchers with the foundational knowledge to develop and validate robust analytical methods for the characterization and quantification of this compound and related analogues. We will delve into sample preparation considerations, hypothesized fragmentation pathways supported by established principles of mass spectrometry, and detailed experimental workflows. All quantitative data is summarized for clarity, and key processes are visualized through logical diagrams to enhance understanding.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a methylphenyl substituent at the 2-position, as in this compound, creates a molecule with distinct physicochemical properties that influence its biological activity and metabolic fate. Accurate and reliable analytical methods are paramount for its identification, characterization, and quantification in various matrices, from synthetic reaction mixtures to biological samples. Mass spectrometry, with its inherent sensitivity and specificity, stands as the premier technique for this purpose. This guide will provide the technical insights necessary to harness the full potential of mass spectrometry for the analysis of this important compound.

Physicochemical Properties and Their Analytical Implications

Before delving into the mass spectrometric analysis, it is crucial to understand the fundamental properties of this compound.

| Property | Value/Description | Implication for Mass Spectrometry Analysis |

| Molecular Formula | C₁₆H₁₃N | Provides the basis for calculating the exact mass. |

| Monoisotopic Mass | 219.1048 g/mol | The target mass for the molecular ion in high-resolution mass spectrometry. |

| Structure | Aromatic heterocyclic compound with a basic nitrogen atom. | The aromatic nature provides stability to the molecular ion, especially in EI-MS. The basic nitrogen is a prime site for protonation in ESI-MS. |

| Volatility | Moderately volatile. | Suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with EI. |

| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane). | Facilitates sample preparation for both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS). |

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is the cornerstone of a successful mass spectrometry experiment. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

Electron Ionization (EI): Unveiling the Core Structure

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

Causality of Choice: EI is the gold standard for structural elucidation of unknown compounds due to its information-rich fragmentation patterns. The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for confident identification. For a relatively stable aromatic molecule like this compound, EI is expected to produce a discernible molecular ion peak, which is crucial for determining the molecular weight.

Electrospray Ionization (ESI): A Softer Approach for Quantification

ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets. This method typically results in minimal fragmentation, with the predominant species being the protonated molecule, [M+H]⁺.

Causality of Choice: ESI is the preferred method for quantitative studies, particularly when coupled with liquid chromatography (LC-MS). The generation of a strong protonated molecule signal allows for high sensitivity and accurate quantification. The basic nitrogen atom in the quinoline ring of this compound makes it an excellent candidate for positive-ion ESI. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion for enhanced specificity in complex matrices.

Hypothesized Fragmentation Pathways

A thorough understanding of the likely fragmentation pathways is essential for interpreting the resulting mass spectra and confirming the identity of this compound.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a radical cation, [M]⁺•. The stable aromatic system of this compound is expected to yield a prominent molecular ion peak at m/z 219. Subsequent fragmentation is likely to proceed through several key pathways:

-

Loss of a Hydrogen Radical: A common fragmentation for aromatic compounds, leading to the formation of a stable even-electron ion at m/z 218.

-

Loss of a Methyl Radical: Cleavage of the methyl group from the tolyl moiety would result in an ion at m/z 204.

-

Formation of a Tropylium-like Ion: Rearrangement of the tolyl group followed by cleavage could lead to the formation of a tropylium-like ion at m/z 91.

-

Quinoline Ring Fragmentation: The quinoline ring itself can undergo fragmentation, often involving the expulsion of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 192 from the molecular ion.[1]

Caption: Hypothesized EI fragmentation of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

In positive-ion ESI, this compound will readily form the protonated molecule, [M+H]⁺, at m/z 220. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer will induce fragmentation. The fragmentation in ESI-MS/MS is generally more controlled than in EI.

-

Neutral Loss of Methane: A potential fragmentation pathway could involve the loss of a neutral methane molecule (CH₄) from the protonated molecule, resulting in an ion at m/z 204.

-

Loss of the Methylphenyl Group: Cleavage of the bond between the quinoline and methylphenyl moieties could lead to the formation of a protonated quinoline ion at m/z 130.

-

Quinoline Ring Opening: At higher collision energies, the quinoline ring may undergo ring-opening followed by fragmentation, leading to smaller product ions.

Caption: Hypothesized ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Sample Preparation

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components.

Protocol for GC-MS Analysis:

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution in the range of 1-10 µg/mL by diluting the stock solution with the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.

-

Filtration: If the sample contains particulates, filter the final solution through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.

Protocol for LC-MS Analysis:

-

Dissolution: Prepare a 1 mg/mL stock solution of this compound in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

Dilution: Dilute the stock solution with the initial mobile phase composition to a working concentration, typically in the range of 10-1000 ng/mL for modern ESI sources.

-

Acidification (Rationale): To promote efficient protonation in positive-ion ESI, it is often beneficial to add a small amount of a weak acid, such as 0.1% formic acid, to the final sample solution and the mobile phases.[2]

Instrumentation and Data Acquisition

GC-EI-MS Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL, splitless mode.

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

LC-ESI-MS/MS Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 95% A, hold for 0.5 min, ramp to 5% A over 4 min, hold for 1 min, then return to initial conditions and equilibrate for 1.5 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

IonSpray Voltage: 5500 V.

-

Source Temperature: 550 °C.

-

Gas 1 (Nebulizer): 50 psi.

-

Gas 2 (Heater): 60 psi.

-

Curtain Gas: 35 psi.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification (e.g., m/z 220 → 204) and full scan MS/MS for qualitative analysis.

Data Interpretation and Validation

A critical aspect of scientific integrity is the rigorous interpretation and validation of the acquired data.

-

EI Spectrum: The EI spectrum should be carefully examined for the presence of the molecular ion peak at m/z 219. The observed fragmentation pattern should be compared to the hypothesized pathways and, if available, to library spectra of similar compounds. The relative abundances of the fragment ions provide valuable structural information.

-

ESI Spectrum: The ESI spectrum should show a dominant peak for the protonated molecule at m/z 220. The isotopic pattern of this peak should match the theoretical distribution for C₁₆H₁₄N⁺.

-

MS/MS Spectrum: The product ion spectrum from the fragmentation of m/z 220 should contain the expected fragment ions. The presence of these specific transitions provides a high degree of confidence in the identification of the analyte.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. By carefully selecting the ionization technique and optimizing the experimental parameters, researchers can obtain high-quality, reliable data. A thorough understanding of the underlying principles of ionization and fragmentation, as outlined in this guide, is essential for accurate data interpretation and the development of robust, self-validating analytical methods. This in-depth guide serves as a valuable resource for scientists and professionals in the field of drug development and related disciplines, enabling them to confidently apply mass spectrometry to their research involving this and similar quinoline derivatives.

References

-

Lesko, J., & Lásiková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. Available at: [Link]

-

Rodríguez-Cabo, T., Moniruzzaman, M., Rodríguez, I., Ramil, M., Cela, R., & Gan, S. H. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159–6170. Available at: [Link]

-

Kang, J., Price, W. E., Ashton, J., Tapsell, L. C., & Johnson, S. (2016). Identification and characterization of phenolic compounds in hydromethanolic extracts of sorghum wholegrains by LC-ESI-MSn. Food Chemistry, 211, 215-226. Available at: [Link]

Sources

Technical Guide: Infrared Spectroscopic Characterization of 2-(3-Methylphenyl)quinoline

Topic: Infrared (IR) Spectroscopy of 2-(3-Methylphenyl)quinoline Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Researchers.[1]

Executive Summary

This compound is a significant pharmacophore in drug discovery, particularly in the development of antimalarial, anticancer, and anti-inflammatory agents.[1] Its structure combines a bicyclic quinoline core with a meta-substituted phenyl ring, creating a specific steric and electronic profile that influences receptor binding.[1]

This guide provides a comprehensive analysis of the Infrared (IR) spectrum of this compound.[1] Unlike simple database lookups, this document deconstructs the vibrational modes based on first principles and comparative structural analysis of 2-arylquinolines. It serves as a primary reference for validating synthesis products (e.g., via Friedländer or Povarov reactions) and confirming structural integrity during scale-up.[1]

Structural Deconstruction & Vibrational Logic

To accurately interpret the IR spectrum, we must treat the molecule as a coupled system of two distinct domains: the Quinoline Heterocycle and the 3-Methylphenyl (m-Tolyl) Substituent .

The Quinoline Core

The quinoline ring is electron-deficient compared to naphthalene due to the nitrogen atom. This results in:

-

C=N Stretching: A distinct dipole change creates a strong band, typically at higher frequencies than C=C aromatic stretches.[1]

-

Ring Breathing: Characteristic skeletal vibrations unique to the bicyclic system.

The 3-Methylphenyl Substituent

The meta-methyl group is the critical differentiator from other isomers (ortho/para).

-

Aliphatic C-H: The methyl group introduces sp³ C-H stretching modes absent in unsubstituted 2-phenylquinoline.

-

Meta-Substitution Pattern: The out-of-plane (OOP) bending region (600–900 cm⁻¹) provides the "fingerprint" for the 1,3-disubstitution on the phenyl ring.

Experimental Methodology

For optimal resolution and reproducibility in a research setting, the following protocol is recommended.

Instrumentation & Sampling[1]

-

Technique: Attenuated Total Reflectance (ATR-FTIR) is preferred for solid heterocycles due to ease of preparation and lack of moisture interference common in KBr pellets.

-

Crystal Material: Diamond or ZnSe (Diamond is preferred for hardness if the sample is crystalline/abrasive).[1]

-

Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High-Res for fingerprinting).

-

Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Sample Preparation Workflow

-

Purification: Ensure the sample is dried under vacuum to remove solvent residues (e.g., EtOAc, DCM) which have strong C=O or C-Cl bands that obscure the fingerprint region.[1]

-

Background: Collect an air background spectrum immediately prior to sampling.

-

Deposition: Place ~2 mg of solid this compound on the ATR crystal.

-

Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid samples to avoid weak peak intensities).[1]

Spectral Analysis & Band Assignment

The following table and analysis break down the spectrum into three critical zones.

Table 1: Diagnostic IR Bands for this compound[1]

| Frequency Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |

| 3060 – 3030 | Aromatic C-H | ν(C-H) stretching | Confirms aromaticity; usually weak to medium intensity.[1] |

| 2960 – 2920 | Methyl (Aliphatic) | ν_as(C-H) asymmetric | CRITICAL: Distinguishes this molecule from non-alkylated analogs. |

| 2870 – 2850 | Methyl (Aliphatic) | ν_s(C-H) symmetric | Confirms presence of alkyl group (sp³ hybridized).[1] |

| 1625 – 1615 | Quinoline C=N | ν(C=N) stretching | Characteristic of the quinoline ring system; often the strongest band in this region.[1] |

| 1600 – 1590 | Aromatic C=C | Ring skeletal vib. | Overlap of Quinoline and Phenyl ring breathing modes. |

| 1500 – 1480 | Aromatic C=C | Ring skeletal vib. | Secondary confirmation of aromatic backbone. |

| 1380 – 1370 | Methyl Group | δ_s(CH₃) bending | "Umbrella" mode; specific to the methyl substituent. |

| 830 – 750 | Quinoline C-H | γ(C-H) OOP bend | Characteristic of the fused bicyclic system.[1] |

| 780 – 760 & 690 – 710 | m-Substituted Phenyl | γ(C-H) OOP bend | CRITICAL: 1,3-disubstitution pattern (3 adjacent H atoms).[1] |

Detailed Interpretation

Zone A: The C-H Stretching Region (3100 – 2800 cm⁻¹)

This region is the primary check for the methyl group .[1]

-

Aromatic Stretches (>3000 cm⁻¹): You will observe multiple weak bands corresponding to the sp² C-H bonds on both the quinoline and phenyl rings.[1]

-

Aliphatic Stretches (<3000 cm⁻¹): The presence of the 3-methyl group is confirmed by bands at approximately 2920 cm⁻¹ (asymmetric stretch) and 2850 cm⁻¹ (symmetric stretch).[1] Note: If these are missing, you may have synthesized 2-phenylquinoline by mistake.[1]

Zone B: The Double Bond Region (1650 – 1450 cm⁻¹)

This is the "heart" of the quinoline identification.

-

The C=N Stretch (~1620 cm⁻¹): The C=N bond in the quinoline ring has a significant dipole moment, resulting in a strong, sharp absorption.[1] This band is often shifted slightly higher in frequency compared to simple pyridines due to the fusion with the benzene ring.

-

Aromatic Ring Breathing (~1600, 1500 cm⁻¹): These bands confirm the conjugated π-system.[1] The band near 1600 cm⁻¹ often appears as a doublet due to the interaction between the two aromatic systems (quinoline + phenyl).[1]

Zone C: The Fingerprint & OOP Region (1000 – 600 cm⁻¹)

This region validates the regiochemistry (position of the methyl group).[1]

-

Meta-Substitution (3-Methylphenyl): A 1,3-disubstituted benzene ring typically displays two strong bands: one near 690–710 cm⁻¹ and another near 750–800 cm⁻¹ .[1]

-

Quinoline Pattern: The quinoline core itself contributes complex bending modes in the 740–830 cm⁻¹ range.

-

Differentiation: A para-substituted isomer (4-methylphenyl) would typically show a single strong band near 800–850 cm⁻¹ (two adjacent hydrogens), whereas the meta-isomer is more complex due to having an isolated hydrogen and three adjacent hydrogens.[1]

Visualization of Structural Logic

The following diagram illustrates the correlation between the molecular structure and the resulting vibrational modes.

Figure 1: Deconvolution of the this compound IR spectrum into component vibrational modes.

Synthesis Validation Protocol

When synthesizing this compound (e.g., via Friedländer condensation of 2-aminobenzaldehyde and 3-methylacetophenone), IR is a rapid "Go/No-Go" gate before NMR.[1]

Workflow Diagram

Figure 2: Quality Control decision tree using IR spectroscopy for synthesis validation.

Validation Checklist:

-

Absence of N-H: Ensure no broad bands appear at 3200–3400 cm⁻¹. Presence indicates unreacted 2-aminobenzaldehyde.

-

Absence of C=O: Ensure no strong peak appears at 1680–1700 cm⁻¹. Presence indicates unreacted 3-methylacetophenone.

-

Presence of sp³ C-H: The methyl peaks at ~2920 cm⁻¹ must be present.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general IR band assignments).

-

Meléndez, A., et al. (2020).[1] "Synthesis and spectroscopic characterization of 2-methyl-4-styrylquinolines." IUCrData. (Provides comparative IR data for substituted quinoline ring systems).[1]

-

NIST Chemistry WebBook. "2-Phenyl-3-methyl-4-hydroxy-quinoline Infrared Spectrum." National Institute of Standards and Technology. (Reference for quinoline/phenyl vibrational modes).

-

Katritzky, A. R., & Taylor, R. (1990).[1] Physical Methods in Heterocyclic Chemistry. Academic Press. (Foundational text on heterocyclic ring breathing modes).

-

Coates, J. (2000).[1] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] (Standard industrial reference for polymer and organic QC).[1]

Sources

Potential Pharmacological Properties of 2-(3-Methylphenyl)quinoline Derivatives

[1]

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the pharmacophore for diverse clinical agents ranging from antimalarials (chloroquine) to broad-spectrum antibiotics (fluoroquinolones). Within this family, 2-(3-Methylphenyl)quinoline derivatives represent a specialized subclass where the 2-position aryl substitution provides a critical axis for structure-activity relationship (SAR) tuning. This guide analyzes the pharmacological potential of these derivatives, focusing on their capacity as intercalative anticancer agents , antimicrobial scaffolds , and antiviral helicase inhibitors . We explore the specific contribution of the meta-methyl group (3-methyl) in optimizing lipophilicity (

Part 1: Chemical Architecture & SAR Analysis[2]

The 2-phenylquinoline core is a planar, aromatic system capable of

Structure-Activity Relationship (SAR) Logic

-

Lipophilicity Modulation: The 3-methyl group increases the partition coefficient (

), enhancing passive diffusion across the lipid bilayer of cancer cells and the mycobacterial cell wall. -

Metabolic Stability vs. Liability: The benzylic carbon of the methyl group is a potential site for CYP450-mediated oxidation (forming a hydroxymethyl or carboxylic acid metabolite), which can be exploited for pro-drug strategies or blocked (via fluorination) to extend half-life.

-

Steric Optimization: Unlike ortho-substitution, which twists the phenyl ring out of coplanarity with the quinoline core (reducing DNA intercalation), meta-substitution maintains planarity while providing bulk to fill hydrophobic pockets in target proteins like Topoisomerase II

.

Visualization: SAR Logic Flow

Figure 1: Structural logic of the 3-methylphenyl substitution pattern. Unlike ortho-substituents, the meta-methyl group preserves the planar geometry required for DNA intercalation while enhancing lipophilicity.

Part 2: Therapeutic Efficacy & Mechanisms[2]

Anticancer Activity (Topoisomerase II Inhibition)

Derivatives of 2-phenylquinoline function primarily as DNA intercalators. The planar tricyclic system slides between base pairs, stabilizing the DNA-Topoisomerase II cleavage complex. This prevents DNA religation, leading to the accumulation of double-strand breaks.

-

Key Insight: The 3-methyl group enhances binding affinity through hydrophobic interactions with the amino acid residues lining the DNA minor groove.

-

Cell Cycle Effect: Treatment typically results in G2/M phase arrest , preventing mitotic progression and triggering apoptosis via the p53 pathway.

Antimicrobial & Antiviral Potential[1][3][4][5][6][7]

-

Antibacterial: These derivatives exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus). The mechanism likely involves inhibition of DNA gyrase, distinct from but related to the fluoroquinolone mechanism.

-

Antiviral (SARS-CoV-2): Recent screens identified 2-phenylquinoline scaffolds as inhibitors of the viral helicase nsp13 .[1] The hydrophobic 3-methylphenyl moiety occupies the ATP-binding cleft, preventing the energy hydrolysis required for viral RNA unwinding.

Part 3: Mechanistic Pathways

The following diagram illustrates the cascade from drug exposure to cancer cell death.

Figure 2: Mechanism of Action (MOA) pathway for anticancer activity. The compound stabilizes the cleavage complex, triggering the DNA Damage Response (DDR) cascade.

Part 4: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: Traditional Friedländer synthesis requires harsh conditions. The Suzuki coupling offers a modular, convergent route with higher tolerance for functional groups.

Reagents:

-

2-Chloroquinoline (1.0 eq)

-

3-Methylphenylboronic acid (1.2 eq)

-

Pd(PPh

) -

K

CO -

1,4-Dioxane/Water (4:1) - Solvent System

Step-by-Step Workflow:

-

Degassing: Charge a Schlenk flask with 1,4-dioxane/water. Degas by bubbling nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

-

Addition: Add 2-chloroquinoline, 3-methylphenylboronic acid, and K

CO -

Reflux: Heat the mixture to 100°C for 12 hours under inert atmosphere. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black. Dilute filtrate with ethyl acetate and wash with brine (3x).

-

Purification: Dry organic layer over anhydrous Na

SO

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability.

Validation Parameters:

-

Positive Control: Doxorubicin (known intercalator).

-

Negative Control: 0.1% DMSO (vehicle).

-

Blank: Media only (no cells).

Workflow:

-

Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Treat cells with the derivative at graded concentrations (0.1, 1, 5, 10, 50, 100

M) for 48h. -

Labeling: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C. -

Solubilization: Carefully remove media.[2] Add 150

L DMSO to dissolve purple formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Determine IC

using non-linear regression analysis (GraphPad Prism).

Part 5: Future Outlook

The this compound scaffold is a "privileged structure" ripe for further optimization.

-

Metabolic Blocking: Replacing the 3-methyl group with a trifluoromethyl (-CF

) group could retain the lipophilic/steric benefits while blocking metabolic oxidation, potentially increasing in vivo half-life. -

Hybridization: Conjugating this scaffold with 1,2,3-triazoles (via click chemistry) has shown promise in creating dual-action agents that target both DNA and specific kinases (e.g., EGFR).

References

-

Quinoline Derivatives Biological Overview Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[3][4] Source: PubMed Central (2025). URL:[Link]

-

Anticancer Mechanisms of 2-Phenylquinolines Title: Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity.[5] Source: Royal Society of Chemistry (New Journal of Chemistry). URL:[Link]

-

Antiviral Activity (Helicase Inhibition) Title: Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.[1] Source: ACS Medicinal Chemistry Letters (via NIH). URL:[Link]

-

Synthesis & Cytotoxicity Protocols Title: Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines. Source: PubMed Central.[2] URL:[Link]

Sources

- 1. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Investigating the Anticancer Potential of 2-(3-Methylphenyl)quinoline in Cancer Cell Line Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Methylphenyl)quinoline, a representative of the promising 2-phenylquinoline class of compounds, in cancer cell line research. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for evaluating its anticancer efficacy.

Introduction: The Therapeutic Promise of the 2-Phenylquinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1][2] Within this family, 2-substituted quinolines have garnered considerable attention for their pronounced anticancer activities across a wide range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[3][4] These compounds have been shown to elicit their effects through diverse mechanisms, such as inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with critical signaling pathways that drive tumor growth.[1][2] this compound, as a member of this class, represents a molecule of interest for investigating novel anticancer therapies. The protocols and insights provided herein are synthesized from extensive research on structurally related 2-phenylquinoline derivatives and are intended to serve as a robust starting point for the evaluation of this specific compound.

Plausible Mechanisms of Action: Insights from 2-Phenylquinoline Derivatives

Research into 2-phenylquinoline analogues suggests a multi-faceted approach to cancer cell inhibition. The primary mechanisms observed involve the induction of cell cycle arrest and apoptosis, often mediated by the modulation of key regulatory proteins.[2][5]

A significant number of quinoline-based compounds have been shown to induce cell cycle arrest, a critical process in preventing cancer cell proliferation.[6][7] For instance, some derivatives have been observed to cause an accumulation of cells in the G1 or G2/M phases of the cell cycle.[7][8] This is often accompanied by a decrease in the expression of cyclin-dependent kinases (CDKs) and cyclins, which are essential for cell cycle progression.[8]

Furthermore, the induction of apoptosis is a hallmark of many effective anticancer agents.[9][10] Studies on 2-phenylquinoline derivatives have demonstrated their ability to trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades (caspase-3, -7, and -9), release of cytochrome c from the mitochondria, and an increase in the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[8][11] Some quinoline compounds have also been linked to the generation of reactive oxygen species (ROS), which can lead to DNA damage and subsequently trigger apoptosis.[5][12]

Below is a diagram illustrating a plausible signaling pathway for the anticancer activity of 2-phenylquinoline derivatives, based on current literature.

Caption: Plausible signaling pathway for 2-phenylquinoline derivatives.

Summarized Biological Activity of Structurally Related 2-Phenylquinoline Derivatives

The following table summarizes the reported in vitro anticancer activities of various 2-phenylquinoline derivatives against a panel of human cancer cell lines. This data provides a valuable reference for designing experiments with this compound.

| Compound Class | Cancer Cell Line | Assay | Endpoint | Result (IC50/Effect) | Reference |

| 2-Arylquinolines | HeLa (Cervical) | Cytotoxicity | IC50 | 8.3 µM - 34.34 µM | [4] |

| 2-Arylquinolines | PC3 (Prostate) | Cytotoxicity | IC50 | 31.37 µM | [4] |

| Bis-quinolines | HCT116 (Colorectal) | MTT | IC50 | Submicromolar | [13] |

| Bis-quinolines | HeLa (Cervical) | MTT | IC50 | 0.14 µM | [13] |

| Bis-quinolines | MCF-7 (Breast) | MTT | IC50 | 0.3 µM | [13] |

| 2-phenyl-4-quinolone | HL-60 (Leukemia) | Viability | IC50 | 103.26 nM (48h) | [8] |

| 2-phenyl-4-quinolone | HL-60 (Leukemia) | Cell Cycle | Arrest | G2/M phase arrest at 100 nM | [8] |

| 2-Styrylquinolines | HCT116 (Colon) | Anticancer Activity | Apoptosis | p53-independent apoptosis | [5] |

| Thionated LVX analog | PC-3 (Prostate) | Resazurin | IC50 | 3.58 µM | [1] |

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for assessing the anticancer properties of this compound.

Experimental Workflow Overview

Caption: General experimental workflow for in vitro evaluation.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well cell culture plates

-

Complete growth medium

-

PBS

-

Trypsin-EDTA

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization. Collect the cells, including any floating cells from the medium, by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C. This step permeabilizes the cells and preserves their morphology.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate the cell population to exclude debris and doublets. The software will generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Protocol 2, step 1).

-

Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.

-

Staining: Wash the cells twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Analysis: Use appropriate software to analyze the data. The cell population will be divided into four quadrants:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

References

- Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters.

- The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. PubMed.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.

- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.

- Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ResearchGate.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.

- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.

- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect.

- Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health.

- Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. National Institutes of Health.

- Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. National Institutes of Health.

- Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. PubMed.

- The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death through inhibition of CDK1 and AKT activity in HL-60 human leukemia cells. PubMed.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).

- Induction of apoptotic process by compounds 2b, 2f, and 2g at their GI50 values in AGS cell line. ResearchGate.

- Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. National Institutes of Health.

- Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroi. CNR-IRIS.

- 1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione Induces G1 Cell Cycle Arrest and Autophagy in HeLa Cervical Cancer Cells. PubMed.

- Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. PubMed.

- Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation. PLOS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione Induces G1 Cell Cycle Arrest and Autophagy in HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death through inhibition of CDK1 and AKT activity in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation [mdpi.com]

Application Notes and Protocols for the Evaluation of 2-(3-Methylphenyl)quinoline as a Novel Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Inflammation

Inflammation is a fundamental biological process that, when dysregulated, underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoline scaffold is a privileged structure in medicinal chemistry, with a rich history of yielding compounds with diverse pharmacological activities.[1] Derivatives of quinoline have demonstrated significant potential as anti-inflammatory agents, suggesting that this chemical class is a promising starting point for the development of new therapeutics.[2] This document provides a comprehensive guide to the investigation of a specific derivative, 2-(3-Methylphenyl)quinoline, as a potential anti-inflammatory drug candidate.

Recent studies have indicated that the anti-inflammatory effects of many quinoline derivatives may be mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2).[1] Therefore, the inhibition of the NF-κB pathway represents a primary target for many modern anti-inflammatory drugs. 2-Phenylquinoline derivatives, in particular, have emerged as a promising subclass of quinolines with demonstrated biological activity, making this compound a compound of significant interest for anti-inflammatory drug discovery.[3]

These application notes will provide a hypothesized mechanism of action for this compound, detailed protocols for its synthesis and evaluation, and a framework for interpreting the potential results.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We postulate that this compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα exposes a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a host of pro-inflammatory mediators, including TNF-α, IL-6, and COX-2.

This compound is hypothesized to inhibit this pathway, potentially by interfering with the activity of the IKK complex or by preventing the degradation of IκBα. This would ultimately lead to the suppression of pro-inflammatory gene expression.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for the preparation of 2-arylquinolines.[4] A common and effective approach is the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. Alternatively, transition-metal-catalyzed cross-coupling reactions can be employed.

Protocol: Synthesis via Friedländer Annulation

This protocol describes a potential synthetic route for this compound.

Materials:

-

2-Aminobenzaldehyde

-

3-Methylacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 equivalent) and 3-methylacetophenone (1.1 equivalents) in ethanol.

-

Add a catalytic amount of potassium hydroxide to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove excess KOH.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

In Vitro Evaluation of Anti-Inflammatory Activity

A series of in vitro assays should be performed to determine the anti-inflammatory potential of this compound.

Cell Viability Assay

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound on the selected cell line (e.g., RAW 264.7 macrophages).

Protocol: MTT Assay

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[5][6]

Protocol: Griess Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[5]

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Inhibition of Pro-Inflammatory Cytokine Production

The effect of the compound on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, should be evaluated.

Protocol: ELISA for TNF-α and IL-6

-

Seed RAW 264.7 cells in a 24-well plate.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Activity

COX-2 and 5-LOX are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.

Protocol: Enzyme Inhibition Assays

-

COX-2 Inhibition: Utilize a commercial COX-2 inhibitor screening assay kit.[7] The assay typically measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate.

-

5-LOX Inhibition: Employ a commercial 5-LOX inhibitor screening assay kit. This assay usually measures the hydroperoxides generated by the 5-LOX enzyme.

Follow the manufacturer's protocols for both assays, testing a range of concentrations of this compound to determine its IC50 value.

Investigation of the NF-κB Pathway

To confirm the proposed mechanism of action, the effect of this compound on the NF-κB pathway should be directly assessed.

Protocol: Western Blot for Phospho-IκBα and Total IκBα

-

Seed RAW 264.7 cells in a 6-well plate.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 30 minutes.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα.[8][9]

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. A decrease in the level of phosphorylated IκBα in the presence of the compound would support the proposed mechanism.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jkb.ub.ac.id [jkb.ub.ac.id]

- 6. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes: 2-(3-Methylphenyl)quinoline as a Versatile Fluorescent Probe

Introduction: Unveiling the Potential of a Tailored Fluorophore

In the dynamic landscape of fluorescence spectroscopy, the demand for versatile and sensitive molecular probes is ever-present. Quinoline and its derivatives have long been recognized for their intrinsic fluorescence and their capacity to form stable complexes with various analytes, making them a cornerstone in the design of chemosensors.[1] This application note delves into the specific attributes and methodologies for utilizing 2-(3-Methylphenyl)quinoline , a tailored fluorophore, in diverse research and drug development applications.

The strategic placement of the methyl group on the phenyl ring at the 2-position of the quinoline core subtly modulates the electronic and steric properties of the molecule. This modification can influence its photophysical behavior and its interaction with the microenvironment, offering unique advantages in sensing applications. This guide provides a comprehensive overview of its synthesis, photophysical characteristics, and detailed protocols for its application as a fluorescent probe for the detection of metal ions, pH variations, and changes in micro-viscosity.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Friedländer annulation , a classic and robust method for constructing quinoline rings.[2] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Protocol: Friedländer Synthesis of this compound

Materials:

-

2-Aminobenzaldehyde

-

3'-Methylacetophenone (3-Methylacetophenone)

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq.) and 3'-methylacetophenone (1.1 eq.) in ethanol.

-

Base Catalysis: While stirring, add a solution of potassium hydroxide (2.0 eq.) in ethanol to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until the pH is approximately 7.

-

Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Diagram of Synthesis Workflow

Caption: Friedländer synthesis workflow for this compound.

Photophysical Properties

Understanding the photophysical properties of this compound is paramount for its effective application as a fluorescent probe. These properties are influenced by the solvent environment, demonstrating positive solvatochromism where the emission wavelength red-shifts with increasing solvent polarity.[4][5]

| Property | Value (in Ethanol) | Reference Standard |

| Absorption Maximum (λabs) | ~315 nm | Quinine Sulfate in 0.1 M H₂SO₄ |

| Emission Maximum (λem) | ~365 nm | Quinine Sulfate in 0.1 M H₂SO₄ |

| Stokes Shift | ~50 nm | - |

| Quantum Yield (ΦF) | ~0.55 | Quinine Sulfate (ΦF = 0.54) |

Note: The photophysical data presented here are representative values based on closely related 2-arylquinoline structures and may vary depending on the specific experimental conditions.[6]

Application I: Detection of Metal Ions

The nitrogen atom in the quinoline ring and the potential for chelation make this compound a candidate for sensing metal ions. The interaction with metal ions can lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching through various mechanisms, including photoinduced electron transfer (PET).

Principle of Detection

The lone pair of electrons on the quinoline nitrogen can coordinate with metal ions. This coordination can alter the electronic distribution within the fluorophore, leading to a change in its fluorescence properties. For instance, binding to a metal ion can restrict intramolecular rotations, leading to an increase in fluorescence intensity.

Protocol: Screening for Metal Ion Sensing

Materials:

-

Stock solution of this compound (1 mM in ethanol).

-

Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, CdCl₂, HgCl₂) (10 mM in deionized water).

-

Buffer solution (e.g., HEPES, pH 7.4).

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Preparation of Test Solution: In a quartz cuvette, prepare a solution containing this compound at a final concentration of 10 µM in the buffer solution.

-

Baseline Measurement: Record the fluorescence emission spectrum of the probe solution (excitation at λabs).

-

Titration with Metal Ions: Add small aliquots of a metal salt stock solution to the cuvette and record the fluorescence spectrum after each addition.

-

Selectivity Test: Repeat the titration with different metal ions to assess the selectivity of the probe.

-

Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the sensitivity and limit of detection.

Diagram of Metal Ion Detection Workflow

Caption: Mechanism of metal ion detection by fluorescence change.

Application II: pH Sensing

The basicity of the quinoline nitrogen allows this compound to act as a pH-sensitive fluorescent probe. Protonation of the nitrogen atom can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule.

Principle of Detection

In acidic conditions, the quinoline nitrogen is protonated, leading to a change in the intramolecular charge transfer (ICT) character of the excited state. This often results in a shift in the emission wavelength and a change in fluorescence intensity, allowing for ratiometric or intensiometric pH sensing.

Protocol: pH Titration

Materials:

-

Stock solution of this compound (1 mM in ethanol).

-

A series of buffer solutions with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).

-

Fluorometer.

-

pH meter.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare a series of solutions of this compound (10 µM) in the different buffer solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of each solution at a constant excitation wavelength.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths for ratiometric sensing) against the pH to generate a pH calibration curve. Determine the pKa of the probe from the titration curve.

Application III: Viscosity Sensing

This compound can potentially act as a "molecular rotor," a type of fluorescent probe whose quantum yield is sensitive to the viscosity of its microenvironment. This property is valuable for studying cellular processes and material properties.

Principle of Detection

In low-viscosity environments, the phenyl group of this compound can undergo free rotation relative to the quinoline core. This intramolecular rotation provides a non-radiative decay pathway for the excited state, resulting in low fluorescence. In a high-viscosity medium, this rotation is hindered, which closes the non-radiative decay channel and leads to a significant increase in fluorescence quantum yield.

Protocol: Viscosity-Dependent Fluorescence Measurement

Materials:

-

Stock solution of this compound (1 mM in a suitable solvent like ethanol).

-

A series of solvents with varying viscosities (e.g., methanol-glycerol mixtures).

-

Viscometer.

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare a series of solutions of this compound (10 µM) in the different viscosity standards.

-

Viscosity Measurement: Measure the viscosity of each solvent mixture using a viscometer.

-

Fluorescence Measurement: Record the fluorescence emission spectrum and quantum yield of the probe in each solvent mixture.

-

Data Analysis: Plot the fluorescence quantum yield against the logarithm of the viscosity to establish the relationship, which can often be described by the Förster-Hoffmann equation.

Diagram of Viscosity Sensing Mechanism

Caption: The effect of viscosity on the decay pathways of a molecular rotor.

Conclusion

This compound emerges as a promising and versatile fluorescent probe with potential applications in sensing metal ions, pH, and viscosity. Its straightforward synthesis and tunable photophysical properties make it an attractive candidate for further development and application in various scientific disciplines. The protocols outlined in this application note provide a solid foundation for researchers to explore the capabilities of this tailored fluorophore in their specific areas of interest.

References

-

Chandrasekaran, I., & Sarveswari, S. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances, 14(41), 30385-30395. [Link]

- Mittal, A., et al. (2023). Synthesis of 2‐(p‐tolyl)quinoline (83) from (2‐aminophenyl)methanol...

-

Chandrasekaran, I., & Sarveswari, S. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. [Link]

- Kappenberg, F., et al. (2019). Absorption and fluorescence emission spectra of selected quinolines...

- Sutharsan, J., et al. (2010). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica, 2(4), 230-236.

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

- de Souza, A. C. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

-

PubChem. (n.d.). 2-Phenylquinoline. [Link]

-

Wang, C., et al. (2022). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Molecules, 27(15), 4991. [Link]

-

ACS Publications. (1997). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. Organic Process Research & Development, 1(3), 204–211. [Link]

- RSC Publishing. (2022). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.

- ResearchGate. (2018). The Friedlӓnder Synthesis of Quinolines.

- ResearchGate. (2024). Absorption, Fluorescence, and Two‐Photon Excitation Ability of 5‐o‐Tolyl‐11 (or 13)

-

Rodríguez, H. J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 7(9). [Link]

- ResearchGate. (2018).

- RSC Publishing. (2024). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli...

- Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.

- ResearchGate. (2013). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane.

- ResearchGate. (2019). An Efficient Quinoline-based Fluorescence Sensor for Zinc(II)

- IUCr Journals. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.

- ACS Omega. (2020). Absorption, Fluorescence, and Two-Photon Excitation Ability of 5-Phenylisolidolo[2,1-a]quinolines.

- ResearchGate. (2019). Absorption and fluorescence emission spectra of selected quinolines...

- ResearchGate. (2017). Crystal structures of three N-(3-Acetylphenyl)quinoline-2-carboxamides.

- MDPI. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings.

- PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.

- Wikipedia. (n.d.). Methaqualone.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- ACS Publications. (2023). 8-Phenylquinoline-Based Tetradentate 6/6/6 Platinum(II) Complexes for Near-Infrared Emitters.

- J&K Scientific LLC. (n.d.). Friedländer Synthesis.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Phenylquinoline 612-96-4.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- ResearchGate. (2001). Concerning the mechanism of the Friedländer quinoline synthesis.

Sources

- 1. Sci-Hub. ABSORPTION AND EMISSION SPECTRAL PROPERTIES OF SOME 2‐PHENYLQUINOLINES AND RELATED FUSED SYSTEMS / Photochemistry and Photobiology, 1974 [sci-hub.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols: 2-(3-Methylphenyl)quinoline in the Development of New Organic Materials

Introduction: The Promise of Substituted Quinolines in Organic Electronics and Sensing

Quinoline, a heterocyclic aromatic compound, and its derivatives are foundational building blocks in the synthesis of a vast array of biologically and pharmaceutically active compounds.[1][2] In recent years, the unique photophysical and electronic properties of quinoline-based molecules have garnered significant interest in the field of materials science.[3][4] Their inherent characteristics, such as excellent electron transport capabilities, high thermal stability, and strong fluorescence, make them prime candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.[3][5][6]

This guide focuses on a specific derivative, 2-(3-Methylphenyl)quinoline, a molecule with the potential for tailored applications in the development of novel organic materials. The strategic placement of the methylphenyl group at the 2-position of the quinoline core can significantly influence its electronic structure, solubility, and intermolecular interactions, thereby fine-tuning its performance in various applications. While this document provides detailed protocols and application notes, it is crucial to recognize that these are adaptable frameworks. Researchers are encouraged to optimize these methodologies to suit their specific experimental setups and research objectives.

Synthesis of this compound: A Generalized Protocol via Friedländer Annulation

The Friedländer synthesis is a classic and effective method for the preparation of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an enolizable ketone or aldehyde. For the synthesis of this compound, a plausible and adaptable approach involves the reaction of 2-aminobenzaldehyde with 3-methylacetophenone.

Causality Behind Experimental Choices:

-

Catalyst: The reaction is typically catalyzed by an acid or a base. The choice of catalyst can influence reaction rates and yields. For this proposed synthesis, a base catalyst like potassium hydroxide (KOH) is suggested to facilitate the deprotonation of the α-methylene group of 3-methylacetophenone, initiating the condensation reaction.

-

Solvent: A high-boiling point solvent such as ethanol is often employed to ensure the reaction proceeds at a suitable temperature to overcome the activation energy barrier.

-

Reaction Temperature: The reaction is generally heated to reflux to ensure a sufficient reaction rate. The specific temperature will depend on the chosen solvent.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and any side products. The choice of eluent is critical for achieving good separation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminobenzaldehyde

-

3-Methylacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) and 3-methylacetophenone (1.1 eq) in absolute ethanol.

-

Catalyst Addition: While stirring, add potassium hydroxide (0.2 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash with water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.

-

Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Photophysical Characterization: Unveiling the Luminescent Properties

The potential of this compound in optoelectronic applications is intrinsically linked to its photophysical properties. A thorough characterization of its absorption and emission characteristics is essential.

Theoretical Framework:

-

UV-Vis Absorption Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption spectrum will reveal the wavelengths of light the molecule absorbs, corresponding to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For quinoline derivatives, typical absorption bands related to π-π* and n-π* transitions are observed.[7]

-

Fluorescence Spectroscopy: Upon absorption of light, the molecule is promoted to an excited state. Fluorescence is the emission of light as the molecule returns to its ground state. The fluorescence spectrum provides information about the emission wavelength, quantum yield (the efficiency of the fluorescence process), and lifetime of the excited state.

-

Quantum Yield (Φf): This is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. It is often determined relative to a known standard.

-

Stokes Shift: The difference in wavelength (or energy) between the absorption maximum and the emission maximum. A larger Stokes shift is often desirable in fluorescent probes to minimize self-absorption.

Experimental Protocol: Photophysical Characterization

Materials:

-

Purified this compound

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of this compound in various solvents of differing polarity. The concentration should be low enough to avoid aggregation effects (typically 10⁻⁵ to 10⁻⁶ M).

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectra of the solutions using a UV-Vis spectrophotometer.

-